
(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
カタログ番号 B3013859
CAS番号:
2034250-75-2
分子量: 382.64
InChIキー: OZSCDLHZROBDRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. The compound is known to have potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. In
科学的研究の応用
Molecular Structure Analysis and Computational Studies
- A similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, has been studied for its molecular structure using spectroscopic methods and X-ray diffraction, along with computational molecular docking and Hirshfeld surface analysis (Lakshminarayana et al., 2018).
Potential in Imaging for Parkinson's Disease
- Research includes the synthesis of a related compound, HG-10-102-01, which has potential as a PET imaging agent for LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Formulation Development for Poorly Soluble Compounds
- Investigations have been conducted on similar compounds like Compound A for developing suitable formulations for early toxicology and clinical studies, focusing on nonionizable and poorly water-soluble compounds (Burton et al., 2012).
Synthesis of Related Pyrimidine Compounds
- Studies on the synthesis of pyrimidine compounds, like 5-(4-bromophenyl)-4, 6-dichloropyrimidine, offer insights into important intermediates used in pharmaceutical and chemical fields (Hou et al., 2016).
Synthesis and Characterization of Analogous Compounds
- Research on isomorphous structures similar to the compound of interest, which follow the chlorine-methyl exchange rule, has been documented. This includes studying the disorder in structures and their impact on data-mining procedures (Swamy et al., 2013).
Crystal and Molecular Structure Analysis
- Similar compounds have been synthesized and characterized, providing insights into their crystal and molecular structures, aiding in the development of advanced materials (Lakshminarayana et al., 2009).
Synthesis of Organotin(IV) Complexes
- The synthesis of organotin(IV) complexes of related compounds has been studied, including their characterization and antimicrobial activities, highlighting potential drug applications (Singh et al., 2016).
Dipeptidyl Peptidase Inhibitor Studies
- Studies on compounds like PF-00734200, a dipeptidyl peptidase IV inhibitor, have been conducted to understand their metabolism, excretion, and pharmacokinetics in various species (Sharma et al., 2012).
Synthesis of Novel Fused Chromone-Pyrimidine Hybrids
- Research includes the synthesis of novel chromone-pyrimidine hybrids, starting from salicylic acid, which could have applications in medicinal chemistry (Sambaiah et al., 2017).
Potent and Selective Dipeptidyl Peptidase IV Inhibitor
- The development of potent and selective dipeptidyl peptidase IV inhibitors, like PF-00734200, for the treatment of type 2 diabetes, is a significant area of research (Ammirati et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-bromophenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2/c16-11-3-1-2-10(6-11)14(21)20-5-4-13(9-20)22-15-18-7-12(17)8-19-15/h1-3,6-8,13H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSCDLHZROBDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

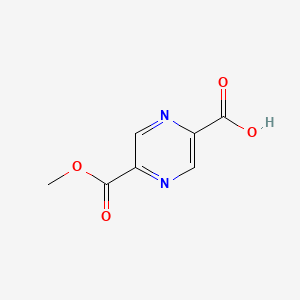


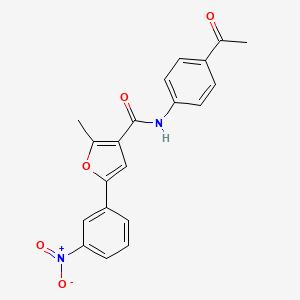
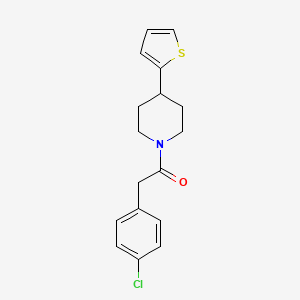
![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
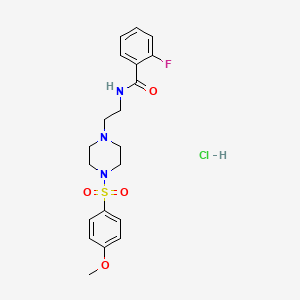

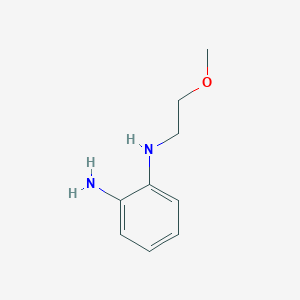
![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)